molecular formula C9H11BrFNO B12973629 (S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine

(S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine

Cat. No.: B12973629
M. Wt: 248.09 g/mol
InChI Key: VTVJJMAOFSCRAB-MRVPVSSYSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a methoxyethanamine side chain. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the introduction of a methoxyethanamine group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromo and fluoro groups to hydrogen, yielding a simpler phenyl derivative.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of bromo and fluoro groups can enhance its binding affinity and specificity, leading to significant biological activity. The methoxyethanamine side chain may also play a role in modulating its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorophenylacetic acid
  • 2-Bromo-6-fluorophenylboronic acid
  • 2-Bromo-6-fluorophenylmethanol

Uniqueness

Compared to these similar compounds, (S)-1-(2-Bromo-6-fluorophenyl)-2-methoxyethanamine is unique due to the presence of the methoxyethanamine side chain, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrFNO/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h2-4,8H,5,12H2,1H3/t8-/m1/s1

InChI Key

VTVJJMAOFSCRAB-MRVPVSSYSA-N

Isomeric SMILES

COC[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

COCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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